molecular formula C13H9NO2S B346136 1-(2-thienylmethyl)-1H-indole-2,3-dione CAS No. 503855-48-9

1-(2-thienylmethyl)-1H-indole-2,3-dione

Cat. No. B346136
M. Wt: 243.28g/mol
InChI Key: QPHPMPRHESVMJK-UHFFFAOYSA-N
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Description

The compound “1-(2-thienylmethyl)-1H-indole-2,3-dione” is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a thiophene group (a five-membered ring containing four carbon atoms and a sulfur atom) .


Synthesis Analysis

While specific synthesis methods for “1-(2-thienylmethyl)-1H-indole-2,3-dione” are not available, similar compounds are often synthesized through condensation reactions or other methods involving the reaction of amines with various aliphatic and heteroaliphatic dicarboxylic acids .

Future Directions

While specific future directions for the study of “1-(2-thienylmethyl)-1H-indole-2,3-dione” are not available, research into similar compounds often focuses on exploring their potential biological activities and developing new synthesis methods .

properties

IUPAC Name

1-(thiophen-2-ylmethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c15-12-10-5-1-2-6-11(10)14(13(12)16)8-9-4-3-7-17-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHPMPRHESVMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199574
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-thienylmethyl)-1H-indole-2,3-dione

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